(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique arrangement of its atoms provides it with distinct chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through an intramolecular [3+2] nitrone cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development. Researchers investigate its effects on different biological pathways to understand its potential therapeutic uses .
Industry
Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals. It can be used in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: This compound shares a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and reactivity.
(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one:
Uniqueness
What sets (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone apart is its specific combination of a bicyclic core with a 5-chloro-2-methoxyphenyl group. This unique structure provides distinct reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-14-8-5-10(16)9-13(14)15(18)17-11-3-2-4-12(17)7-6-11/h2-3,5,8-9,11-12H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNKMKHWEVXSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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